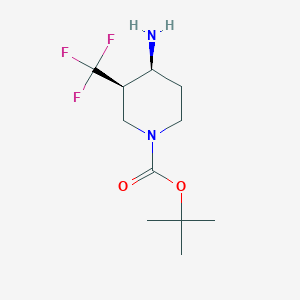
4-Isoxazolecarboxamide
Vue d'ensemble
Description
4-Isoxazolecarboxamide is a heterocyclic compound that features an isoxazole ring, which is a five-membered ring containing one oxygen atom and one nitrogen atom at adjacent positions. This compound is of significant interest due to its diverse biological activities and potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Isoxazolecarboxamide can be synthesized through various methods. One common approach involves the cycloaddition reaction of nitrile oxides with alkynes or alkenes, leading to the formation of the isoxazole ring . Another method includes the condensation of hydroxylamine with β-ketoesters, followed by cyclization .
Industrial Production Methods: Industrial production of this compound often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity . These methods include the use of eco-friendly catalysts and reagents to ensure a sustainable production process .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Isoxazolecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoxazolecarboxylic acids.
Reduction: Reduction reactions can convert it into isoxazolecarboxylates.
Substitution: It can undergo nucleophilic substitution reactions, where the carboxamide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydride and alkyl halides are employed in substitution reactions.
Major Products:
Oxidation: Isoxazolecarboxylic acids.
Reduction: Isoxazolecarboxylates.
Substitution: Various substituted isoxazole derivatives.
Applications De Recherche Scientifique
4-Isoxazolecarboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of 4-Isoxazolecarboxamide involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects . The compound may also interact with nucleoproteins, affecting viral replication and providing antiviral activity .
Comparaison Avec Des Composés Similaires
Isoxazole: A parent compound with similar structural features.
Isoxazolecarboxylic acid: An oxidized form of 4-Isoxazolecarboxamide.
Isoxazolecarboxylate: A reduced form of this compound.
Uniqueness: this compound is unique due to its versatile reactivity and broad spectrum of biological activities. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic chemistry and drug development .
Propriétés
IUPAC Name |
1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O2/c5-4(7)3-1-6-8-2-3/h1-2H,(H2,5,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBPXGTUBZXXKJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NO1)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2'-Methyl-7'-nitrospiro[cyclopropane-1,4'-isoquinoline]-1',3'-dione](/img/structure/B8240025.png)

![2-(2-Fluorophenyl)-2,8-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B8240045.png)


![(1R,2R,4S)-7-tert-Butyl 2-methyl 7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate](/img/structure/B8240063.png)
![1-[[4-Fluoro-3-(4-pyridin-2-ylpiperazine-1-carbonyl)phenyl]methyl]quinazoline-2,4-dione](/img/structure/B8240075.png)
![6-(azetidine-1-carbonylamino)-4-[2-methoxy-3-(1-methyl-1,2,4-triazol-3-yl)anilino]-N-(trideuteriomethyl)pyridazine-3-carboxamide](/img/structure/B8240081.png)
![5-[5-(4-Chloro-phenyl)-[1,3,4]oxadiazol-2-yl]-2-methyl-phenol](/img/structure/B8240088.png)




